2,4-Dimethyl-benzamidine
Overview
Description
2,4-Dimethyl-benzamidine is an organic compound belonging to the class of amidines It is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions, and an amidine functional group (-C(=NH)-NH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-benzamidine typically involves the reaction of 2,4-dimethylbenzonitrile with ammonia or an amine under acidic or basic conditions. One common method is the Pinner reaction, where 2,4-dimethylbenzonitrile is treated with hydrochloric acid and ammonia to form the corresponding imidate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-benzamidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the amidine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4-Dimethyl-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as an inhibitor in enzymatic studies, particularly for enzymes that interact with amidine groups.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-benzamidine involves its interaction with specific molecular targets, such as enzymes. The amidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Benzamidine: Lacks the methyl groups, making it less sterically hindered.
2-Methyl-benzamidine: Has only one methyl group, leading to different steric and electronic properties.
4-Methyl-benzamidine: Similar to 2-Methyl-benzamidine but with the methyl group at a different position.
Uniqueness: 2,4-Dimethyl-benzamidine is unique due to the presence of two methyl groups, which can influence its reactivity and interaction with biological targets. The steric and electronic effects of the methyl groups can lead to different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
2,4-dimethylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUZISBYVTPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400925 | |
Record name | 2,4-Dimethyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-73-3 | |
Record name | 2,4-Dimethyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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